An In-depth Technical Guide to Adenosine-5',5''-d2: Properties, Synthesis, and Applications
An In-depth Technical Guide to Adenosine-5',5''-d2: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Adenosine-5',5''-d2, a deuterated isotopologue of the endogenous nucleoside adenosine. We delve into its core chemical properties, explore plausible synthetic routes, and detail its critical applications in advanced analytical and biochemical research. This document is intended to be a valuable resource for scientists utilizing stable isotope-labeled compounds in mass spectrometry-based quantitative analysis and nuclear magnetic resonance spectroscopy for structural and dynamic studies of nucleic acids. We provide field-proven insights and detailed experimental protocols to ensure the effective and reliable use of this important research tool.
Introduction: The Significance of Isotopic Labeling in Adenosine Research
Adenosine (Figure 1), a purine nucleoside composed of an adenine molecule attached to a ribose sugar, is a ubiquitous and vital signaling molecule in a vast array of physiological processes. It plays a crucial role in energy metabolism as a constituent of adenosine triphosphate (ATP), cellular communication through its action on adenosine receptors, and neurotransmission. Given its central role in human physiology and pathophysiology, the accurate quantification and structural analysis of adenosine and its derivatives are paramount in biomedical research and drug development.
Stable isotope labeling, particularly with deuterium (²H or D), offers a powerful tool to probe the intricacies of adenosine's function. Deuterated analogs, such as Adenosine-5',5''-d2, are chemically almost identical to their non-deuterated counterparts but possess a greater mass. This mass difference, without significantly altering the molecule's chemical reactivity, makes them ideal internal standards for quantitative mass spectrometry, enabling precise and accurate measurements in complex biological matrices. Furthermore, the altered nuclear spin properties of deuterium are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and elucidate the structure and dynamics of nucleic acids.
This guide will focus specifically on Adenosine-5',5''-d2, providing a detailed examination of its chemical and physical properties, practical guidance on its synthesis and handling, and in-depth protocols for its application in key research areas.
Figure 1: Chemical Structure of Adenosine
Caption: The chemical structure of unlabeled adenosine.
Core Chemical and Physical Properties
Adenosine-5',5''-d2 is characterized by the substitution of two hydrogen atoms with deuterium at the 5' position of the ribose sugar moiety. This specific labeling pattern is key to its utility in various applications.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁D₂N₅O₄ | [1] |
| Molecular Weight | 269.26 g/mol | [1] |
| CAS Number | 82741-17-1 | [1] |
| Appearance | White to off-white solid | N/A |
| Synonyms | Adenosine-d2; [5',5''-²H₂]adenosine; 9-β-D-Ribofuranosyl-9H-purin-6-amine-5',5''-d2 | N/A |
| Purity | Typically ≥98% isotopic enrichment | [2] |
| Storage | 2-8°C (short-term); -20°C to -80°C (long-term) | [1] |
Synthesis of Adenosine-5',5''-d2: A Plausible Approach
While specific, detailed protocols for the commercial synthesis of Adenosine-5',5''-d2 are often proprietary, a general and efficient method for the deuteration of the 5' position of ribonucleosides can be conceptualized based on established organic chemistry principles. This approach typically involves the oxidation of the 5'-hydroxyl group to an aldehyde, followed by reduction with a deuterated reducing agent.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for Adenosine-5',5''-d2, starting from a protected adenosine derivative.
Caption: Conceptual workflow for the synthesis of Adenosine-5',5''-d2.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized and validated by the end-user.
Step 1: Protection of the 2' and 3'-Hydroxyl Groups
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Suspend adenosine in anhydrous acetone.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Neutralize the acid and remove the solvent under reduced pressure to yield 2',3'-O-isopropylideneadenosine.
Step 2: Oxidation of the 5'-Hydroxyl Group
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Dissolve the protected adenosine from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
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Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction to isolate the 5'-aldehyde intermediate.
Step 3: Deuteride Reduction of the 5'-Aldehyde
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Dissolve the 5'-aldehyde intermediate in a suitable solvent (e.g., methanol).
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Cool the solution to 0°C.
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Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), portion-wise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction and purify the product to obtain protected Adenosine-5',5''-d2.
Step 4: Deprotection
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Dissolve the protected Adenosine-5',5''-d2 in a solution of mild acid (e.g., aqueous acetic acid or trifluoroacetic acid in water).
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Stir the reaction at room temperature until the deprotection is complete.
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Neutralize the acid and purify the final product, Adenosine-5',5''-d2, by chromatography.
Spectroscopic Characterization
The successful synthesis and purity of Adenosine-5',5''-d2 must be confirmed by spectroscopic methods.
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ of Adenosine-5',5''-d2 will exhibit a mass-to-charge ratio (m/z) of 270.26, which is two mass units higher than that of unlabeled adenosine (m/z 268.10).
The fragmentation pattern in tandem mass spectrometry (MS/MS) is also informative. The cleavage of the glycosidic bond is a characteristic fragmentation pathway for nucleosides.[3] For Adenosine-5',5''-d2, the major product ion resulting from the loss of the deuterated ribose moiety would be the protonated adenine fragment at m/z 136.06, identical to that of unlabeled adenosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides direct evidence of deuteration at the 5' position. In the ¹H NMR spectrum of unlabeled adenosine, the protons at the 5' position typically appear as a multiplet. In the spectrum of Adenosine-5',5''-d2, this signal will be absent, providing unambiguous confirmation of deuterium incorporation. The chemical shifts of the remaining protons in the ribose and adenine moieties are expected to be very similar to those of unlabeled adenosine.
¹³C NMR spectroscopy can also be used for characterization. The carbon at the 5' position will show a characteristic triplet multiplicity due to coupling with the two deuterium atoms. The chemical shifts of other carbons will be largely unaffected.[4][5]
Applications in Research
The unique properties of Adenosine-5',5''-d2 make it an invaluable tool in two primary areas of research: quantitative bioanalysis and structural biology.
Internal Standard for LC-MS/MS Quantification
The "gold standard" for accurate quantification of small molecules in biological matrices is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Adenosine-5',5''-d2 is an ideal internal standard for the quantification of endogenous adenosine for several key reasons:
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Co-elution: It has nearly identical chromatographic behavior to unlabeled adenosine, ensuring that it experiences the same matrix effects during analysis.
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Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, providing a reliable reference for signal intensity.
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Correction for Sample Loss: It can be added at the beginning of the sample preparation process to account for any loss of analyte during extraction and handling.
This protocol provides a general workflow for the quantification of adenosine in plasma using Adenosine-5',5''-d2 as an internal standard.
Materials:
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Adenosine-5',5''-d2
-
Unlabeled Adenosine (for calibration curve)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled adenosine in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of Adenosine-5',5''-d2 in LC-MS grade water. Store both stock solutions at -20°C or -80°C for long-term stability.[6]
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of unlabeled adenosine by serial dilution of the stock solution.
-
Prepare a working internal standard solution of Adenosine-5',5''-d2 at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a small volume of the Adenosine-5',5''-d2 working solution.
-
Precipitate proteins by adding a larger volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Adenosine: m/z 268.1 → 136.1
-
Adenosine-5',5''-d2: m/z 270.1 → 136.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of unlabeled adenosine to the peak area of Adenosine-5',5''-d2 against the concentration of the adenosine standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. labstandards.eu [labstandards.eu]
- 3. Synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) from adenosine 5'-phosphosulfate and adenosine 5'-triphosphate catalyzed by yeast AppppA phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
